molecular formula C14H15NO3 B1267298 (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol CAS No. 243640-27-9

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol

Cat. No.: B1267298
CAS No.: 243640-27-9
M. Wt: 245.27 g/mol
InChI Key: IRFMPRSXHIYMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol This compound is characterized by the presence of a methanol group attached to a (2,3-dimethoxyphenyl) ring and a (4-pyridinyl) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol typically involves the reaction of (2,3-dimethoxyphenyl)boronic acid with 4-pyridinecarboxaldehyde in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

  • (2,3-Dimethoxyphenyl)(3-pyridinyl)methanol
  • (2,3-Dimethoxyphenyl)(2-pyridinyl)methanol
  • (3,4-Dimethoxyphenyl)(4-pyridinyl)methanol

Comparison: (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridinyl group at the 4-position. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs .

Biological Activity

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is a compound with significant potential in various biological applications. Its structure, characterized by a dimethoxyphenyl group and a pyridinyl moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 243640-27-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cholinesterase and carbonic anhydrase, which are crucial for neurotransmission and acid-base balance, respectively .
  • Receptor Interaction : It may interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although the specific mechanisms require further investigation.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine levels in vitro

Case Study: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, this compound was tested on various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with a notable induction of apoptosis as evidenced by increased caspase-3 activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Studies indicate that the compound is metabolized by cytochrome P450 enzymes, which could influence its efficacy and safety profile in therapeutic applications .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMPRSXHIYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310921
Record name (2,3-dimethoxyphenyl)(4-pyridinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243640-27-9
Record name α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243640-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-dimethoxyphenyl)(4-pyridinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 2 L flask, 72 g of veratrole was dissolved in 300 g of tetrahydrofuran and 155.3 g of butyllithium in toluene was added at temperatures from −10° C. to over 30° C. The mixture was stirred from 1-4 hours at ambient temperature. Then 40 g of 4-pyridinecarboxaldehyde (9) in 180 mL of toluene was added around ambient temperature. The reaction mixture was stirred from 30 minutes to 5 hours. The solution was then cooled to around 5° C. and quenched with 200 mL of water. The phases were separated and the organic phase was distilled to remove the tetrahydrofuran. The residue was taken up in toluene at −5° C. The 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) was collected by filtration and washed with 60 g of toluene.
Quantity
155.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In Scheme N, step a, 4-pyridinecarboxaldehyde (9) is reacted with lithiated veratrole to give 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) as described previously in Scheme F, step d.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In yet another embodiment, there is provided a process for preparing (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3) comprising the steps of: a) reacting lithiated veratrole with 4-pyridinecarboxaldehyde (9) in the presence of a suitable aprotic solvent to provide 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10); b) subjecting 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) to catalytic hydrogenation to provide 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11); c) reacting 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) with a suitable 4-fluorophenylacetylating reagent, in the presence of a suitable base and a suitable solvent to provide 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]-N-2-(4-fluorophen-1-oxo-ethyl)piperidine (20); d) reacting 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]-N-2-(4-fluorophen-1-oxo-ethyl)piperidine (20) with a suitable reducing agent in the presence of a suitable solvent to provide α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5); e) reacting α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) with (2S,3S)-(+)-di-(p-anisoyl)tartaric acid to give a racemic mixture of (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3a) and (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3b); f) separating the (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3b) from the (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3a) by selective crystallization; and g) reacting the (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3a) with a suitable base to give (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.